molecular formula C11H7F3N2O2 B595323 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 1210338-66-1

4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B595323
CAS No.: 1210338-66-1
M. Wt: 256.184
InChI Key: HOWASUJRYLSSHJ-UHFFFAOYSA-N
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Description

4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with an amino group at the 4-position, a trifluoromethyl group at the 7-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-7-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)5-1-2-6-8(3-5)16-4-7(9(6)15)10(17)18/h1-4H,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWASUJRYLSSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670691
Record name 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210338-66-1
Record name 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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